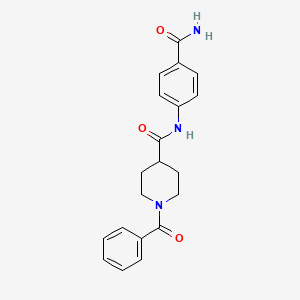

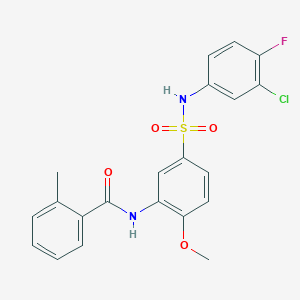

1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

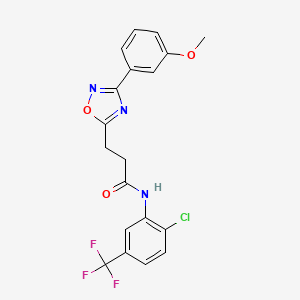

“1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The benzoyl and carbamoylphenyl groups suggest that this compound may have been designed for specific interactions in biological systems .

Aplicaciones Científicas De Investigación

Inhibitors of Acetylcholinesterase

This compound has been used in the design, synthesis, and pharmacological evaluation of carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole . These derivatives have been studied as inhibitors of acetylcholinesterase, a promising target for the development of therapeutics against cognitive decline . The carbothioamide analogues were found to be the most promising in the alleviation of cognitive decline induced by scopolamine .

Attenuation of Oxidative Stress

The same study also suggested the possible role of these derivatives in the mediation of the cholinergic pathway and attenuation of oxidative stress . This could result in the effective management of cognitive dysfunction .

NLRP3 Inflammasome Inhibitors

Another study discovered N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .

Neurodegenerative Diseases

The NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases . Therefore, compounds that can inhibit the NLRP3 inflammasome, such as the N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, could potentially be used in the treatment of these diseases .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of two novel derivatives of Piperidine-4-carboxamide . These derivatives were synthesized by condensing the parent molecule with substituted benzoyl chlorides .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate, terminating its action at the synapse. When ache is inhibited by 1-benzoyl-n-(4-carbamoylphenyl)piperidine-4-carboxamide, acetylcholine accumulates, leading to prolonged stimulation of cholinergic neurons .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various physiological effects. For instance, it can enhance memory and cognitive function, making this compound potentially useful in treating conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRUNCDSVAUCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)